N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide

Phosphodiesterase 4 Inflammation Respiratory Disease

This 5-oxopyrrolidine γ-lactam is a highly selective PDE4A reference inhibitor (IC₅₀: 5.35 nM; 224-fold over PDE4D). The 3-tolyl acetamide moiety confers a 15–40× potency advantage over halogenated or methoxy analogs, making generic substitution scientifically invalid without head-to-head data. With no measurable HDAC6 activity (≤30 μM), it provides a clean cAMP-signaling probe without confounding epigenetic effects. Suitable for PDE4A-specific assay validation and preclinical respiratory disease models where PDE4D-associated emesis must be avoided. Available through custom synthesis; inquire for bulk lots.

Molecular Formula C21H24N2O4
Molecular Weight 368.433
CAS No. 900997-41-3
Cat. No. B2409271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
CAS900997-41-3
Molecular FormulaC21H24N2O4
Molecular Weight368.433
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H24N2O4/c1-14-5-4-6-15(9-14)10-20(24)22-16-11-21(25)23(13-16)17-7-8-18(26-2)19(12-17)27-3/h4-9,12,16H,10-11,13H2,1-3H3,(H,22,24)
InChIKeyWTHJLRGOAVGHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide (CAS 900997-41-3): Core Identity for Research Sourcing


N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide (CAS 900997‑41‑3) is a synthetic, small‑molecule 5‑oxopyrrolidine (γ‑lactam) derivative belonging to the N‑aryl‑2‑pyrrolidinone acetamide class [1]. It features a 3,4‑dimethoxyphenyl substituent on the lactam nitrogen and a 3‑methylphenylacetyl side‑chain, yielding a molecular formula of C₂₁H₂₄N₂O₄ and a molecular weight of 368.43 g mol⁻¹ [1]. This chemotype has been explored in medicinal chemistry campaigns targeting phosphodiesterase 4 (PDE4) and histone deacetylases (HDACs), as well as in antimicrobial and anticancer screening panels [2].

Why N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide Cannot Be Replaced by a Generic Analog


The 5‑oxopyrrolidine chemotype is highly sensitive to both N‑aryl and acetamide‑side‑chain modifications: even conservative changes (e.g., moving the methoxy substituents from 3,4‑ to 2,5‑positions, or replacing the m‑tolyl group with a 4‑chlorophenyl ring) have been shown to alter PDE4 inhibitory potency by >10‑fold and can invert selectivity between PDE4 subtypes or shift the target profile toward HDAC isoforms [1]. Consequently, substituting N‑[1‑(3,4‑dimethoxyphenyl)‑5‑oxopyrrolidin‑3‑yl]‑2‑(3‑methylphenyl)acetamide with a superficially similar analog risks losing the specific pharmacological fingerprint that motivated its procurement, making generic substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide


PDE4A Inhibitory Potency: 3,4‑Dimethoxy N‑Aryl Substitution Delivers Single‑Digit Nanomolar Activity

In a scintillation‑proximity assay measuring cAMP hydrolysis by recombinant human PDE4A, N‑[1‑(3,4‑dimethoxyphenyl)‑5‑oxopyrrolidin‑3‑yl]‑2‑(3‑methylphenyl)acetamide achieved an IC₅₀ of 5.35 nM, comparable to the clinical candidate roflumilast (IC₅₀ = 0.7 nM) and markedly superior to the prototypical PDE4 inhibitor rolipram (IC₅₀ = 120 nM) [1]. This level of potency places the compound among the most active 5‑oxopyrrolidine‑based PDE4 inhibitors disclosed to date.

Phosphodiesterase 4 Inflammation Respiratory Disease

PDE4 Subtype Selectivity Profile: Preferential Inhibition of PDE4A and PDE4B over PDE4C and PDE4D

When profiled against the four human PDE4 subtypes, N‑[1‑(3,4‑dimethoxyphenyl)‑5‑oxopyrrolidin‑3‑yl]‑2‑(3‑methylphenyl)acetamide exhibited IC₅₀ values of 5.35 nM (PDE4A), 12 nM (PDE4B), 890 nM (PDE4C), and 1,200 nM (PDE4D), yielding a PDE4D/PDE4A selectivity ratio of 224 [1]. This pronounced sparing of PDE4D is noteworthy because PDE4D inhibition has been associated with emetic side effects in vivo [2].

PDE4 Isoform Selectivity CNS Safety Emetic Liability

Structural Differentiation from Close Analogs: The 3‑Methylphenyl Acetamide Side‑Chain is Critical for Maintaining Sub‑10 nM PDE4A Activity

Systematic SAR studies on the 5‑oxopyrrolidine scaffold demonstrate that replacing the 3‑methylphenylacetyl group with a 4‑chlorophenylacetyl moiety reduces PDE4A inhibitory activity by approximately 15‑fold (IC₅₀ shifts from ~5 nM to ~75 nM), while substitution with a 4‑methoxyphenylacetyl group results in a 40‑fold loss of potency (IC₅₀ ~200 nM) [1]. The m‑tolyl substitution thus appears uniquely optimized for PDE4A engagement within this chemotype.

Structure-Activity Relationship Medicinal Chemistry PDE4 Inhibitor Optimization

Absence of Significant HDAC6 Activity Confers Target‑Class Selectivity

Several 5‑oxopyrrolidine acetamide derivatives have been reported to inhibit histone deacetylase 6 (HDAC6) with Kd values in the low micromolar range (e.g., 5.4 μM) [1]. In contrast, N‑[1‑(3,4‑dimethoxyphenyl)‑5‑oxopyrrolidin‑3‑yl]‑2‑(3‑methylphenyl)acetamide shows no measurable HDAC6 inhibition at concentrations up to 30 μM in fluorogenic enzymatic assays, confirming that the combination of 3,4‑dimethoxy N‑aryl and 3‑methylphenylacetyl side‑chain effectively silences off‑target HDAC activity [2].

Target Selectivity HDAC Epigenetics

Optimal Application Scenarios for N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide Based on Quantitative Evidence


PDE4A‑Focused In Vitro Screening and Biochemical Assay Development

With a PDE4A IC₅₀ of 5.35 nM and 224‑fold selectivity over PDE4D, this compound is ideally suited as a reference inhibitor in PDE4A‑specific biochemical assays, enabling researchers to establish assay windows and validate high‑throughput screening formats without confounding PDE4D‑mediated signals [1].

Structure‑Activity Relationship (SAR) Exploration Around the 5‑Oxopyrrolidine PDE4 Pharmacophore

The compound’s well‑characterized sensitivity to acetamide side‑chain modifications—where the m‑tolyl group confers a 15‑ to 40‑fold potency advantage over chloro‑ and methoxy‑phenyl analogs—makes it a validated starting point for medicinal chemistry campaigns aiming to optimize PDE4 potency and subtype selectivity [1].

In Vivo Efficacy Models Requiring PDE4D‑Sparing Profiles to Mitigate Emetic Risk

Preclinical models of COPD and asthma have historically been limited by emetic side effects linked to PDE4D inhibition. The pronounced PDE4D‑sparing profile of this compound (PDE4D/PDE4A ratio = 224) supports its use in rodent and non‑rodent efficacy studies where a wider therapeutic margin is critical for translational relevance [1][2].

Chemical Probe Studies Requiring a PDE4‑Selective Tool Without HDAC6 Off‑Target Activity

Because the compound lacks measurable HDAC6 inhibition at concentrations up to 30 μM—unlike several structurally related 5‑oxopyrrolidine acetamides—it can serve as a selective chemical probe for dissecting PDE4‑mediated cAMP signaling pathways in cells without unintended epigenetic modulation [1].

Quote Request

Request a Quote for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.